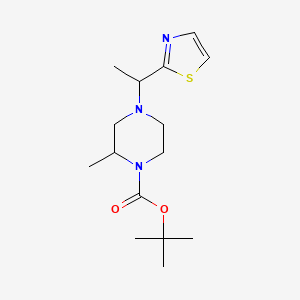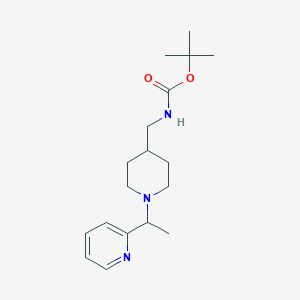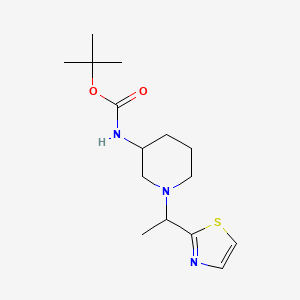![molecular formula C14H25N3O3 B3046809 tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate CAS No. 1308650-55-6](/img/structure/B3046809.png)
tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate
概要
説明
tert-Butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate group (Boc group). The synthetic route may include the following steps:
Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of Pyrrolidine Derivative: The protected piperazine is then reacted with (S)-pyrrolidine-2-carboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents on the piperazine ring can be replaced by nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atoms in the piperazine and pyrrolidine rings.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis can yield the free amine form of the compound.
科学的研究の応用
Chemistry:
Building Block: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions due to its ability to stabilize transition states.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Used in studies involving receptor-ligand interactions.
Medicine:
Drug Development: Serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Polymer Synthesis: Utilized in the production of polymers with specific properties.
Material Science: Applied in the development of advanced materials with unique chemical and physical characteristics.
作用機序
The mechanism of action of tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the piperazine and pyrrolidine rings allows for favorable interactions with biological macromolecules, enhancing its efficacy in various applications.
類似化合物との比較
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl and piperazine or piperidine moieties, they differ in the substituents attached to the piperazine or piperidine rings.
- Biological Activity: The differences in substituents can lead to variations in biological activity, making each compound unique in its applications.
- Chemical Properties: The presence of different functional groups affects the chemical reactivity and stability of these compounds, influencing their suitability for specific reactions and applications.
特性
IUPAC Name |
tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11/h11,15H,4-10H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWOCYONAOKDIN-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126959 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(2S)-2-pyrrolidinylcarbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308650-55-6 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(2S)-2-pyrrolidinylcarbonyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308650-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(2S)-2-pyrrolidinylcarbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


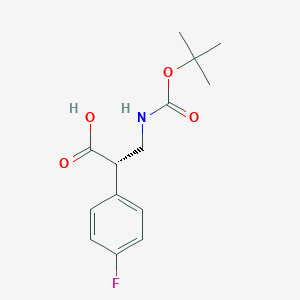
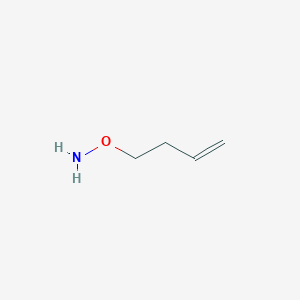
![3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE](/img/structure/B3046728.png)
![3-[(1-Methyl-1h-imidazol-2-yl)oxy]benzoic acid](/img/structure/B3046733.png)

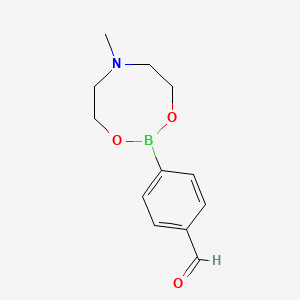
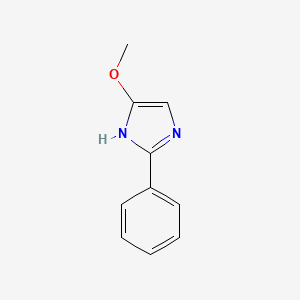
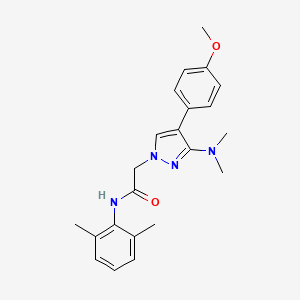
![Octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3046742.png)
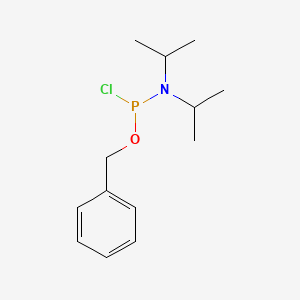
![Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-](/img/structure/B3046744.png)
